molecular formula C16H12O2 B11872903 2-(3-Methoxy-phenylethynyl)-benzaldehyde

2-(3-Methoxy-phenylethynyl)-benzaldehyde

Cat. No.: B11872903
M. Wt: 236.26 g/mol
InChI Key: DWTSTWUWFPRDSU-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenylethynyl)-benzaldehyde is an organic compound with a complex structure that includes a methoxy group, a phenylethynyl group, and a benzaldehyde moiety

Preparation Methods

The synthesis of 2-(3-Methoxy-phenylethynyl)-benzaldehyde typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Methoxy-phenylethynyl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Methoxy-phenylethynyl)-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-phenylethynyl)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

2-(3-Methoxy-phenylethynyl)-benzaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)ethynyl]benzaldehyde

InChI

InChI=1S/C16H12O2/c1-18-16-8-4-5-13(11-16)9-10-14-6-2-3-7-15(14)12-17/h2-8,11-12H,1H3

InChI Key

DWTSTWUWFPRDSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CC2=CC=CC=C2C=O

Origin of Product

United States

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